4-Methoxyisoindolin-1-one chemical properties
4-Methoxyisoindolin-1-one chemical properties
An In-Depth Technical Guide to 4-Methoxyisoindolin-1-one: Properties, Synthesis, and Applications
Introduction
4-Methoxyisoindolin-1-one is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a γ-lactam ring, with a methoxy substituent on the aromatic portion. As a derivative of isoindolinone, this molecule belongs to a class of compounds that form the core scaffold of numerous natural products and synthetic molecules of pharmaceutical interest.[1][2] The presence of the methoxy group not only influences the molecule's electronic properties and reactivity but also provides a handle for further chemical modification, making it a versatile building block in medicinal chemistry and materials science.[1]
This guide provides a comprehensive technical overview of 4-Methoxyisoindolin-1-one, intended for researchers and professionals in drug development. It details the compound's chemical and physical properties, offers an analysis of its spectroscopic profile, outlines synthetic and purification strategies, and discusses its reactivity and potential applications. The content is structured to deliver not just data, but also the underlying scientific rationale for its interpretation and use in a laboratory setting.
Chemical Identity and Nomenclature
The foundational step in understanding any chemical entity is to establish its unambiguous identity. 4-Methoxyisoindolin-1-one is systematically named based on the isoindolinone core structure. The table below summarizes its key identifiers.[3]
Table 1: Chemical Identifiers for 4-Methoxyisoindolin-1-one
| Identifier | Value |
|---|---|
| IUPAC Name | 4-methoxy-2,3-dihydroisoindol-1-one |
| CAS Number | 366453-22-7[3] |
| Chemical Formula | C₉H₉NO₂[3] |
| Molecular Weight | 163.17 g/mol [3] |
| InChI | 1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11) |
| InChIKey | ONNGVKRXGAJQKC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1CNC2=O[3] |
Caption: 2D structure of 4-methoxy-2,3-dihydroisoindol-1-one.
Physicochemical Properties
The physical properties of a compound are critical for designing experimental conditions, including solvent selection for reactions, purification, and formulation. While extensive experimental data for 4-Methoxyisoindolin-1-one is not widely published, key properties can be inferred from its structure and data from commercial suppliers.
Table 2: Physicochemical Properties of 4-Methoxyisoindolin-1-one
| Property | Value / Observation | Rationale / Source |
|---|---|---|
| Appearance | Expected to be a solid at room temperature | The presence of polar functional groups (lactam) and a rigid bicyclic system favors a solid state. |
| Melting Point | Not available in public literature.[3] | Similar heterocyclic structures, like 4-methylanisole (-32°C) or 4'-methoxyacetophenone (38.2°C), show a wide range.[4][5] The lactam's hydrogen bonding capability would suggest a higher melting point than its non-lactam analogs. |
| Boiling Point | Not available in public literature.[3] | High boiling point expected due to polarity and molecular weight. Likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, CH₂Cl₂, DMSO, DMF). Sparingly soluble in non-polar solvents and water. | The lactam and ether groups confer polarity. The aromatic ring provides non-polar character. This amphiphilic nature dictates its solubility profile. |
Spectroscopic Profile
Spectroscopic analysis is essential for structure elucidation and purity assessment. The following sections detail the predicted spectroscopic characteristics of 4-Methoxyisoindolin-1-one based on established principles of NMR, IR, and Mass Spectrometry.[6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic, methylene, amine, and methoxy protons.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |
|---|---|---|---|---|
| ~7.5 - 7.3 | Triplet (t) | 1H | Ar-H | Aromatic proton on C5, coupled to two neighboring aromatic protons. |
| ~7.1 - 6.9 | Doublet (d) | 2H | Ar-H | Aromatic protons on C4 and C6, influenced by the electron-donating methoxy group and deshielding from the fused ring. |
| ~6.5 | Singlet (br s) | 1H | NH | The lactam proton signal is often broad due to quadrupole coupling with the nitrogen nucleus and chemical exchange. |
| ~4.4 | Singlet (s) | 2H | CH₂ | Methylene protons adjacent to the nitrogen and the aromatic ring. They are chemically equivalent, hence appearing as a singlet. |
| ~3.9 | Singlet (s) | 3H | OCH₃ | Protons of the methoxy group, typically appearing as a sharp singlet in this region. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR will provide information on the carbon skeleton, with the carbonyl carbon being the most downfield signal.
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~170 | C =O | The carbonyl carbon of the lactam is highly deshielded. |
| ~158 | Ar-C -O | Aromatic carbon directly attached to the electron-donating methoxy group. |
| ~140, ~135 | Ar-C (Quaternary) | Quaternary carbons at the fusion of the two rings. |
| ~130 - ~110 | Ar-C H | Aromatic carbons bearing protons. Their shifts are influenced by the methoxy substituent. |
| ~56 | OC H₃ | The carbon of the methoxy group. |
| ~45 | C H₂ | The aliphatic methylene carbon in the lactam ring. |
Infrared (IR) Spectroscopy
The IR spectrum is key for identifying functional groups.
Table 5: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3150 | N-H Stretch | Secondary Amide (Lactam) |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |
| 3000 - 2850 | C-H Stretch (sp³) | Aliphatic C-H (CH₂, OCH₃) |
| ~1680 | C=O Stretch | γ-Lactam Carbonyl |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250, ~1030 | C-O Stretch | Aryl Ether |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns useful for confirming the structure.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 163, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
[M-29]⁺ (m/z = 134): Loss of the formyl radical (CHO) or ethyl radical.
-
[M-43]⁺ (m/z = 120): Loss of the CH₃-C=O fragment is a common pathway.
-
[M-15]⁺ (m/z = 148): Loss of a methyl radical (•CH₃) from the methoxy group.
-
Synthesis and Purification
The synthesis of isoindolinones is a well-explored area of organic chemistry, with numerous methods available.[7] A plausible route to 4-Methoxyisoindolin-1-one can be adapted from established procedures for related structures.
Synthetic Protocol: A Conceptual Approach
A common strategy involves the cyclization of a suitably substituted precursor. One such approach starts from 2-methyl-3-nitroanisole.
Caption: A multi-step conceptual pathway for synthesizing 4-Methoxyisoindolin-1-one.
Step-by-Step Experimental Workflow:
-
Benzylic Bromination:
-
Protocol: 2-Methyl-3-nitroanisole is dissolved in a non-polar solvent like carbon tetrachloride (CCl₄). N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is refluxed until the starting material is consumed (monitored by TLC).[1]
-
Causality: NBS is the reagent of choice for selective bromination at the benzylic position over aromatic bromination. AIBN initiates the free-radical chain reaction upon thermal decomposition.
-
-
Cyclization with Ammonia:
-
Protocol: The crude 2-(bromomethyl)-3-nitroanisole is dissolved in a polar aprotic solvent like acetonitrile. An excess of aqueous ammonia is added, and the reaction is stirred at room temperature or gently heated.
-
Causality: Ammonia acts as a nucleophile, first displacing the bromide to form a benzylamine intermediate. The amine then undergoes intramolecular nucleophilic attack on the ester (or a related carbonyl precursor, depending on the exact starting material) to form the lactam ring.
-
-
Reduction of the Nitro Group:
-
Protocol: The resulting nitro-substituted isoindolinone is dissolved in methanol or ethanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for several hours.[1]
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to amines without affecting the lactam or aromatic ring.
-
-
Diazotization and Hydrolysis (Sandmeyer-type sequence):
-
Protocol: The aminoisoindolinone is treated with nitrous acid (formed in situ from NaNO₂ and HCl) at low temperature (0-5°C) to form a diazonium salt. This salt is then carefully heated in aqueous solution to replace the diazonium group with a hydroxyl group.
-
Causality: This classic sequence allows for the conversion of an amino group on an aromatic ring to a hydroxyl group.
-
-
Williamson Ether Synthesis:
-
Protocol: The hydroxylated isoindolinone is treated with a base like sodium hydride (NaH) in THF, followed by the addition of methyl iodide (CH₃I) to form the final methoxy ether product.
-
Causality: The base deprotonates the phenol to form a more nucleophilic phenoxide, which then displaces the iodide from methyl iodide in an Sₙ2 reaction to form the ether.
-
Purification Workflow
Purification is critical to obtaining the compound in high purity for subsequent applications.
Caption: A standard workflow for the purification of a synthetic organic product.
Protocol for Column Chromatography:
-
Adsorbent: Silica gel is the standard stationary phase for compounds of moderate polarity like 4-Methoxyisoindolin-1-one.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3.
-
Procedure: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is passed through the column, and fractions are collected.
-
Analysis: Each fraction is analyzed by TLC to identify those containing the pure product. These fractions are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Chemical Reactivity and Stability
-
Stability: The compound is stable under normal laboratory conditions. However, the lactam bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would open the five-membered ring.
-
Reactivity:
-
N-H Acidity: The proton on the nitrogen is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation reactions.
-
Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-para directing substituent. Electrophilic attack will preferentially occur at the positions ortho and para to the methoxy group that are available on the ring.
-
Lactam Reduction: The carbonyl group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diamine.
-
Applications in Research and Drug Development
The isoindolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.
-
Scaffold for Drug Discovery: 4-Methoxyisoindolin-1-one serves as a valuable starting point for the synthesis of more complex molecules. The N-H, the aromatic ring, and the methoxy group are all sites for diversification, enabling the creation of large chemical libraries for high-throughput screening.[8]
-
Bioactive Molecules: Substituted isoindolinones have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2][9] The specific substitution pattern of 4-Methoxyisoindolin-1-one can be explored for unique pharmacological profiles.
-
Pharmacokinetic Properties: The physicochemical properties of this molecule (MW < 500, potential for H-bond donation and acceptance) align with general guidelines for drug-likeness, such as Lipinski's Rule of Five, making it an attractive core for developing orally bioavailable drugs.[10]
Safety and Handling
As a laboratory chemical, 4-Methoxyisoindolin-1-one should be handled with appropriate care.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
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4-Methoxyisoindolin-1-one | CAS 366453-22-7. AMERICAN ELEMENTS®. [Link]
-
Zhou, H., Sun, G., Liu, Z., Zhan, X., & Mao, Z. (2013). SYNTHESIS OF 4-METHOXY AND 5-METHOXY SUBSTITUTED 7-AZA-ISOINDOLIN-1-ONES. HETEROCYCLES, 87(10), 2071. [Link]
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Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (2022). RSC Advances. NIH - National Center for Biotechnology Information. [Link]
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Methylisothiazolinone | C4H5NOS | CID 39800. PubChem - NIH. [Link]
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4'-Methoxyacetophenone | C9H10O2 | CID 7476. PubChem - NIH. [Link]
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4-Methylanisole | C8H10O | CID 7731. PubChem - NIH. [Link]
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4-Methoxyisoquinoline | C10H9NO | CID 3785489. PubChem - NIH. [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Boston. [Link]
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Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
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Mohan, K., et al. (2014). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. International Journal of ChemTech Research. [Link]
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Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). ChemComplete. YouTube. [Link]
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4-Hydroxy-2-methylisoindolin-1-one (CAS No. 1453172-61-6) Suppliers. ChemicalRegister. [Link]
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4-Methoxy-6-phenylindeno[1,2-c]isoquinoline | C23H17NO | CID 151837564. PubChem - NIH. [Link]
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4-Iodoanisole | C7H7IO | CID 69676. PubChem - NIH. [Link]
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Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1953. [Link]
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Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). The Organic Chemistry Tutor. YouTube. [Link]
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Al-Majmaie, S., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Heliyon. NIH - National Center for Biotechnology Information. [Link]
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Lappin, G., & Rowland, M. (2009). Microdosing: A Valuable Tool for Accelerating Drug Development and The Role of Bioanalytical Methods in Meeting The Challenge. Bioanalysis. [Link]
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Vasile, C., et al. (2022). In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. International Journal of Molecular Sciences. [Link]
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Iwatani, S., et al. (2019). Discovery of 4-oxoquinolines, a new chemical class of anti-HIV-1 compounds. Antiviral Research. [Link]
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